molecular formula C14H14N2O B3317063 2,2'-Dimethylazoxybenzene CAS No. 956-31-0

2,2'-Dimethylazoxybenzene

Cat. No. B3317063
CAS RN: 956-31-0
M. Wt: 226.27 g/mol
InChI Key: ROMBIGIVDIQGKC-UHFFFAOYSA-N
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Description

2,2’-Dimethylazoxybenzene is a chemical compound with the molecular formula C14H14N2O . It is also known as 2,2’-ONN-Azoxybistoluene, N,N’-Di-o-tolyl-diazene N-oxide, and Diazene, 1,2-bis (2-methylphenyl)-, 1-oxide .


Synthesis Analysis

The synthesis of 2,2’-Dimethylazoxybenzene can be achieved from o-Toluidine . In a study, it was found that symmetrical dimethylazoxybenzenes could be prepared in good yield by oxidation of the corresponding azobenzenes with peracetic acid .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylazoxybenzene consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further structural analysis would require more specific data or experimental results.


Chemical Reactions Analysis

In a photochemical study, it was found that the photochemical rearrangement of 2,2’-dimethylazoxybenzene to 2-hydroxy-6,2’-dimethylazobenzene (major product) is accompanied by the formation of 4-hydroxy-2,2’-dimethylazobenzene and 2-hydroxy-4,2’-dimethylazobenzene in small yields .

Scientific Research Applications

Synthesis and Derivatives

2,2'-Dimethylazoxybenzene has been studied for its synthetic pathways and derivatives. Notably, it can be prepared through the oxidation of corresponding azobenzenes with peracetic acid, leading to symmetrical dimethylazoxybenzenes in good yield. The diethylazoxybenzenes, synthesized similarly, can be reduced to azo- and hydrazo-benzene derivatives (Newbold & Tong, 1964).

NMR Spectroscopy

2,2'-Dimethylazoxybenzene has been utilized in the exact calculation of NMR spectra in complex systems. This is particularly relevant for studying the aromatic core of main-chain nematic polymers, aiding in the understanding of molecular structures and dynamics (Galland et al., 1992).

Photochemical Reactions

The compound has also been a subject in the study of photochemical reactions, especially the rearrangement to different azobenzene derivatives under light exposure. This research provides insights into reaction mechanisms and the influence of molecular structure on photochemical behavior (Lewis & Reiss, 1966).

Polymer Research

In polymer science, 2,2'-Dimethylazoxybenzene-based polyesters have been explored. Their properties, influenced by substitution in the mesogen and spacer, and their molecular order, have been studied extensively. This has implications for the development of nematic polymers and their applications (Blumstein, 1985).

Catalytic Oxidation

Research has been conducted on the catalytic oxidation of p-toluidine using multiwalled functionalized carbon nanotubes, where 2,2'-Dimethylazoxybenzene acts as a product. This illustrates its role in complex chemical reactions and the potential for innovative applications in catalysis (Croston et al., 2002).

Metal Coordination

The compound has been used in the study of metalcoordination in polymers. Specifically, 2,2'-Dimethylazobenzenes with metal-chelating ligands have been synthesized and their interactions with metal ions analyzed. This research is crucial for understanding and designing metal-coordinating polymers with specific properties (Nanasawa, Horikago, & Hirai, 1995).

properties

IUPAC Name

(2-methylphenyl)-(2-methylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMBIGIVDIQGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=[N+](C2=CC=CC=C2C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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